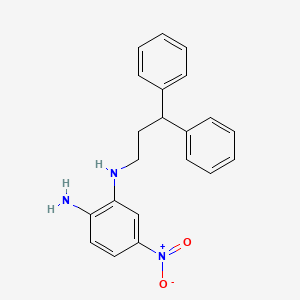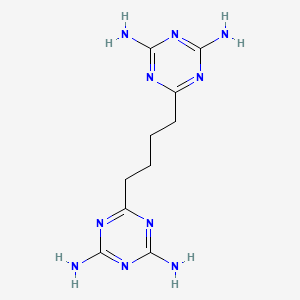
2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine is an organic compound with a complex structure that includes a nitro group and a diamine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine typically involves multiple steps. One common method includes the reaction of 3,3-diphenylpropylamine with 4-nitrobenzene-1,2-diamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized synthetic routes that allow for large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like methanol or chloroform .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield various amine derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .
Scientific Research Applications
2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diamine functionality can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(3,3-diphenylpropyl)acetamide: Similar structure but with an acetamide group instead of a nitro group.
N-(3,3-diphenylpropyl)amine: Lacks the nitro group and has different chemical properties.
4-nitrobenzene-1,2-diamine: Similar aromatic structure but without the diphenylpropyl group.
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-N-(3,3-diphenylpropyl)-4-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C21H21N3O2/c22-20-12-11-18(24(25)26)15-21(20)23-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19,23H,13-14,22H2 |
InChI Key |
CAASLCJLNOASEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC2=C(C=CC(=C2)[N+](=O)[O-])N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)


![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)






![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)

